1-(Thiophen-2-yl)hexan-1-amine hydrochloride

Descripción general

Descripción

1-(Thiophen-2-yl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClNS and its molecular weight is 219.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Thiophen-2-yl)hexan-1-amine hydrochloride, a compound with the CAS number 1864056-06-3, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

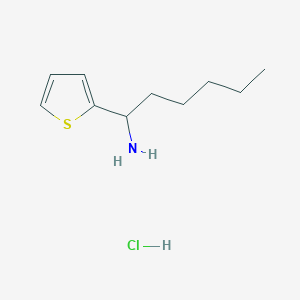

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring attached to a hexanamine chain. This structural configuration allows it to interact with various biological targets, particularly in the nervous system.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H14ClN |

| Molecular Weight | 187.68 g/mol |

| CAS Number | 1864056-06-3 |

Interaction with Receptors

Research indicates that compounds similar to this compound may act as agonists for trace amine-associated receptors (TAARs), particularly TAAR1. These receptors are implicated in modulating neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia .

Enzyme Modulation

Studies have suggested that this compound may influence enzyme activities related to neurotransmitter metabolism. For instance, it could potentially inhibit enzymes involved in the degradation of monoamines, thereby increasing their availability in synaptic clefts .

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures exhibit significant effects on locomotor activity and anxiety-like behaviors in rodent models. For instance, TAAR1 agonists have shown promise in reducing hyperactivity induced by stressors or pharmacological agents like MK-801 .

Case Study:

A study evaluated the effects of a TAAR1 agonist on MK-801-induced hyperactivity in rats. The compound exhibited an EC50 value of approximately 4.0 nM, indicating potent efficacy in modulating hyperactive behaviors associated with dopaminergic dysregulation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thiophene derivatives suggest potential activity against various pathogens. While specific data on this compound is limited, related compounds have shown efficacy against bacterial strains, indicating a possible area for further exploration .

Safety and Toxicology

Toxicological assessments indicate that this compound may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Therefore, appropriate safety measures should be observed during handling and experimentation.

Aplicaciones Científicas De Investigación

1-(Thiophen-2-yl)hexan-1-amine hydrochloride is a chemical compound that has a variety of research applications, especially in medicinal chemistry and materials science. The compound, a hydrochloride salt form of 1-(Thiophen-2-yl)hexan-1-amine, possesses enhanced stability and solubility in aqueous solutions, making it suitable for different research applications.

Chemical Structure and Properties

this compound has a molecular formula of C10H18ClNS and a molecular weight of 219.78 g/mol. The compound consists of a hexanamine chain attached to a thiophene ring.

Synthesis

Several synthetic routes can be used to prepare 1-(Thiophen-2-yl)hexan-1-amine, demonstrating the versatility of available synthetic approaches for this compound.

Scientific Research Applications

1-(Thiophen-2-yl)hexan-1-amine's applications are diverse and include:

- Materials Chemistry It can be used as a precursor to create conductive polymers. The thiophene component gives it unique electronic properties making it useful in both materials chemistry and organic synthesis.

- Pharmacological Research Due to its structural features and potential biological activities, this chemical has received attention in pharmacological research. Compounds similar to this compound may act as agonists for trace amine-associated receptors (TAARs), particularly TAAR1, which are involved in modulating neurotransmitter systems like dopamine and serotonin pathways. Because of this, they are important in the treatment of psychiatric disorders like schizophrenia.

- Enzyme Modulation The compound may also affect enzyme activity pertaining to neurotransmitter metabolism. It may be able to inhibit enzymes that break down monoamines, which would make more of them available in synaptic clefts.

- Antimicrobial Activity Thiophene derivatives may have antimicrobial properties against various pathogens. Related compounds have demonstrated effectiveness against bacterial strains, suggesting a potential area for further research.

Case Studies

In vivo studies have shown that compounds with similar structures have considerable effects on locomotor activity and anxiety-like behaviors in rodent models. TAAR1 agonists, for instance, have demonstrated potential in mitigating hyperactivity brought on by stressors or pharmacological agents such as MK-801.

- A study assessing the impact of a TAAR1 agonist on MK-801-induced hyperactivity in rats showed that the compound had an EC50 value of roughly 4.0 nM, demonstrating considerable efficacy in modulating hyperactive behaviors linked to dopaminergic dysregulation.

Propiedades

IUPAC Name |

1-thiophen-2-ylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSBICOHDSPFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.